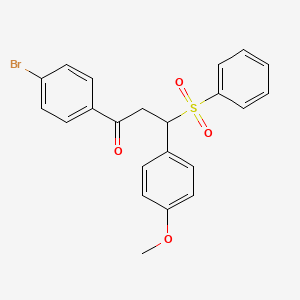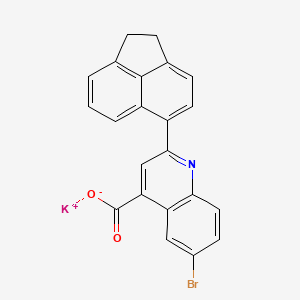
Potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. . This particular compound features a quinoline core substituted with a bromine atom and a dihydroacenaphthylene moiety, making it a unique and interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst and a base. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction and desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the bromine position.
Aplicaciones Científicas De Investigación
Potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The bromine and dihydroacenaphthylene moieties may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-bromoquinoline-4-carboxylate: Lacks the dihydroacenaphthylene moiety, making it less complex.
2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Uniqueness
Potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate is unique due to the presence of both the bromine atom and the dihydroacenaphthylene moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
potassium;6-bromo-2-(1,2-dihydroacenaphthylen-5-yl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO2.K/c23-14-7-9-19-17(10-14)18(22(25)26)11-20(24-19)15-8-6-13-5-4-12-2-1-3-16(15)21(12)13;/h1-3,6-11H,4-5H2,(H,25,26);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULYUVURCHJUMV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)C4=NC5=C(C=C(C=C5)Br)C(=C4)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrKNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-bromophenyl)methylsulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5191611.png)
![2-(benzyl{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethanol](/img/structure/B5191620.png)
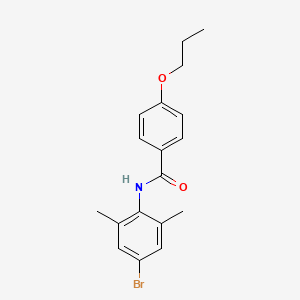
![N'-cyclopentyl-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5191637.png)
![7',8'-dimethoxy-1',3'-diphenyl-3',4'-dihydrospiro[indole-3,5'-pyrazolo[3,4-c]isoquinolin]-2(1H)-one](/img/structure/B5191638.png)
![ethyl (5-{5-bromo-2-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5191641.png)
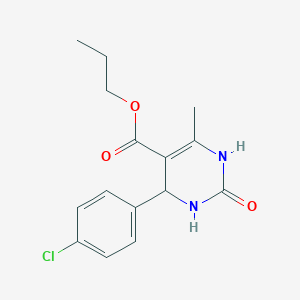
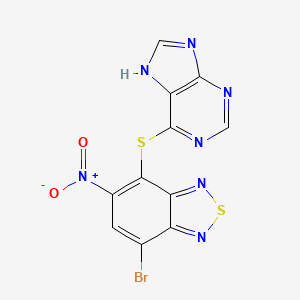
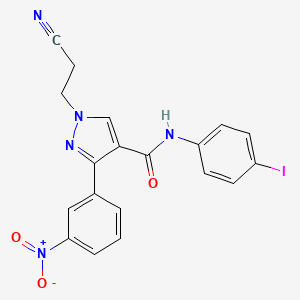
![2-(4-chlorophenyl)-4-{[(4-hydroxy-2-methylphenyl)amino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5191696.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2-ETHYLPHENYL)ACETAMIDE](/img/structure/B5191703.png)
![(2E)-N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)prop-2-enamide](/img/structure/B5191709.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191717.png)
